molecular formula C8H18ClNO B2794366 2-(Ethoxymethyl)piperidine hydrochloride CAS No. 1909306-06-4

2-(Ethoxymethyl)piperidine hydrochloride

Cat. No.: B2794366
CAS No.: 1909306-06-4
M. Wt: 179.69
InChI Key: FIUMZGCARHKXLI-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of 2-(Ethoxymethyl)piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Ethoxymethyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)piperidine hydrochloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-(ethoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUMZGCARHKXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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